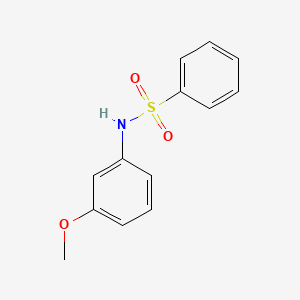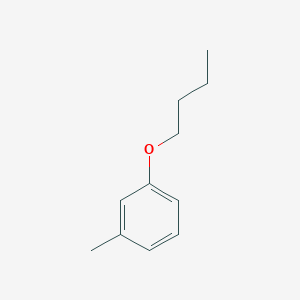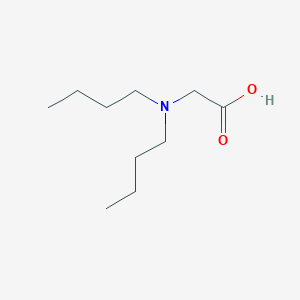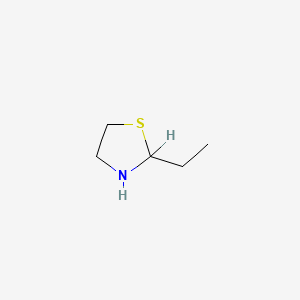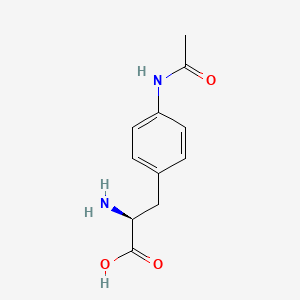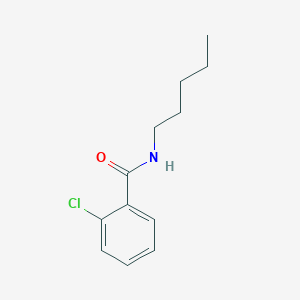![molecular formula C14H10ClF3N2O B3342532 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea CAS No. 23751-05-5](/img/structure/B3342532.png)
1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea, also known as TPCK, is a chemical compound that has been widely used in scientific research. TPCK is a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes.
Mecanismo De Acción
1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea exerts its inhibitory effect on serine proteases by covalently binding to the active site of the enzyme. This prevents the enzyme from catalyzing its substrate and thus inhibits its activity. 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is a specific inhibitor of chymotrypsin-like serine proteases, which include enzymes such as trypsin, chymotrypsin, and elastase.
Efectos Bioquímicos Y Fisiológicos
1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea inhibits the activity of serine proteases in a dose-dependent manner. 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of serine proteases involved in cancer cell growth and invasion. In vivo studies have shown that 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea can reduce inflammation and improve tissue repair in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea as a serine protease inhibitor is its specificity for chymotrypsin-like serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is a relatively non-specific inhibitor of serine proteases compared to other inhibitors such as serpins. This can limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea. One area of research is the development of new inhibitors that are more specific and potent than 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea. Another area of research is the investigation of the role of serine proteases in various physiological processes and diseases. This could lead to the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Finally, the use of 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea as a tool for the study of serine proteases in vivo could lead to a better understanding of the role of these enzymes in health and disease.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea has been widely used as a serine protease inhibitor in various scientific research applications. It has been used to study the role of serine proteases in blood coagulation, fibrinolysis, and inflammation. 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea has also been used to investigate the mechanisms of action of various serine protease inhibitors and to develop new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c15-10-2-1-3-12(8-10)20-13(21)19-11-6-4-9(5-7-11)14(16,17)18/h1-8H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDUMIJWQJXZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946538 | |
| Record name | N'-(3-Chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
CAS RN |
23751-05-5 | |
| Record name | NSC104492 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(3-Chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLOROPHENYL)-N'-(4-(TRIFLUOROMETHYL)PHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



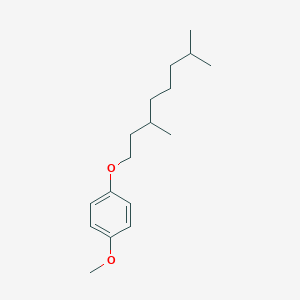
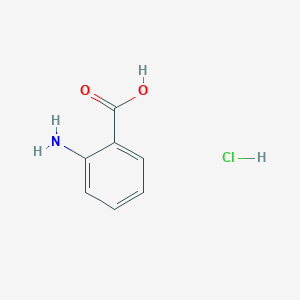
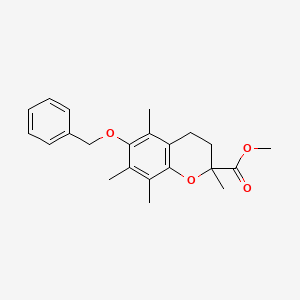
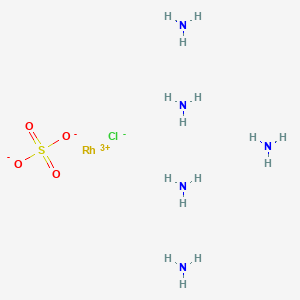
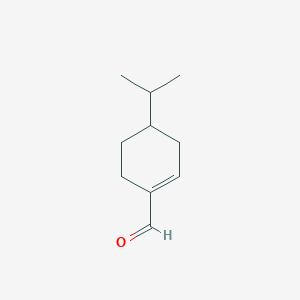
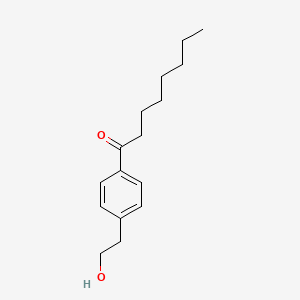
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3342500.png)
![5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3342508.png)
